N,N-dimethyl-4-(trifluoromethyl)aniline
Overview
Description
“N,N-dimethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3N . It is a solid substance at 20°C and appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of “this compound” is 189.18 . The InChI code for this compound is 1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at 20°C . The melting point of this compound ranges from 69.0 to 73.0 °C . It should be stored under inert gas and is air sensitive .Scientific Research Applications
Fluorescence-based Applications
- Twisted-Intramolecular-Charge-Transfer (TICT) Fluorescent Thermometer : N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a derivative of N,N-dimethyl-4-(trifluoromethyl)aniline, has been utilized in the development of a ratiometric fluorescent thermometer. This application capitalizes on the dye's ability to exhibit intensified fluorescence with increasing temperature, attributed to the activation of more vibrational bands and stronger TICT emissions in dimethyl sulfoxide. The dye's distinct temperature dependence at various wavelengths makes it suitable for accurate temperature detection (Cao et al., 2014).
Liquid Crystal Applications
- Liquid Crystals with Trifluoromethyl Groups : Research on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, shows their potential in creating stable smectic B and A phases in liquid crystals. These derivatives demonstrate unique liquid crystalline properties, such as high orientational order and distinct phase transitions, influenced by the moderately polar nature of these mesogens. This research is significant for understanding and developing advanced liquid crystalline materials (Miyajima et al., 1995).
Optical and Electronic Applications
- Nonlinear Optical Response in Organic Nanorods : A study of the nonlinear optical response in one-dimensional organic nanorods, specifically those composed of N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline (DMFSPA), provided insights into the long-range interactions at the microscopic level in nanocrystals. This research is pivotal for understanding the differences in linear and nonlinear optical properties in various morphologies of organic crystals, which can be leveraged in solid-state organic device applications (Raymond et al., 2008).
Materials Chemistry and Polymer Synthesis
- Polymer Synthesis and Properties : Studies on the polymerization of aniline and its dimethyl derivatives, including this compound, have led to the development of polydimethylanilines with well-defined structures. These polymers exhibit variable electronic structures influenced by acid-base treatments and show distinct electrochemical properties. The research contributes to the understanding and development of novel conductive materials, enhancing the potential applications in various fields including electronics (Snauwaert et al., 1987).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It’s known that the compound should be stored under inert gas and in a dry room temperature environment .
properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13(2)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFFPCMQWLVVLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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